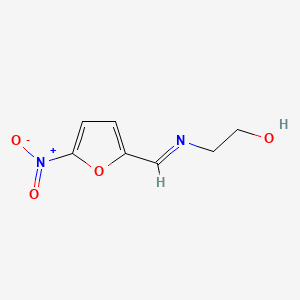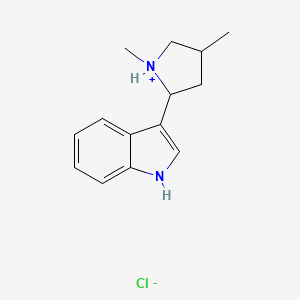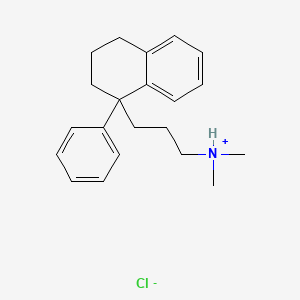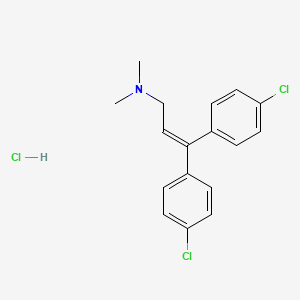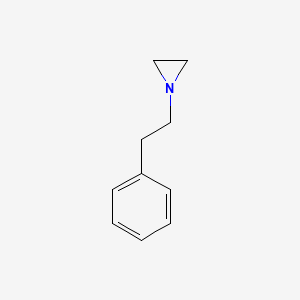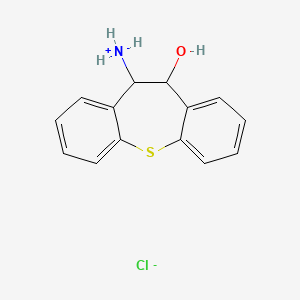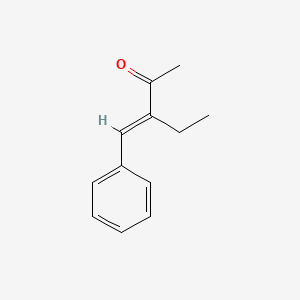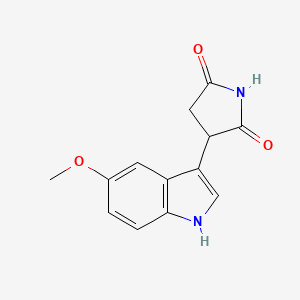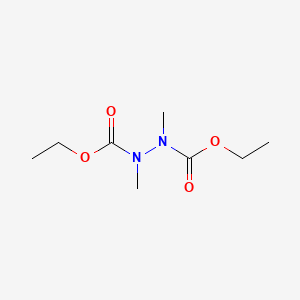
Diethyl 1,2-dimethylbicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Diethyl 1,2-dimethylbicarbamate can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with diethyl carbonate under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Diethyl 1,2-dimethylbicarbamate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other compounds and as a standard in chromatographic analysis . Industrially, it is used in the production of polymers and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of diethyl 1,2-dimethylbicarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Diethyl 1,2-dimethylbicarbamate can be compared with other similar compounds such as diethylcarbamazine and diethyl dithiocarbamate . While all these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
Propiedades
Número CAS |
15429-36-4 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3 |
Clave InChI |
LMDVFFHOTJYTLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C)N(C)C(=O)OCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


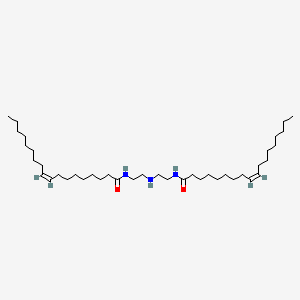

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
